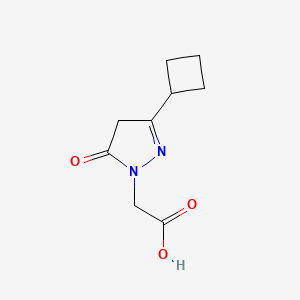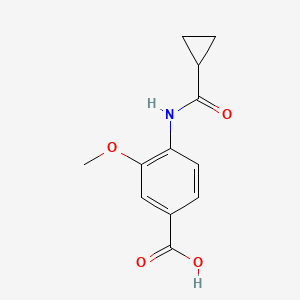![molecular formula C15H15N3O B7628723 5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)
5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile, also known as DMOCN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMOCN is a heterocyclic organic compound that belongs to the pyridazine family. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. This compound also inhibits the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines. This compound has also been shown to exhibit antibacterial and antifungal activity. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice. However, the biochemical and physiological effects of this compound on humans are not fully understood.
Advantages and Limitations for Lab Experiments
5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has several advantages for lab experiments. It is easy to synthesize, and it exhibits potent cytotoxicity against various cancer cell lines. This compound also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, this compound has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. This compound is also unstable in the presence of air and light, making it difficult to store for long periods.
Future Directions
There are several future directions for the study of 5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile. One direction is the development of new derivatives of this compound with improved solubility and stability. Another direction is the investigation of the mechanism of action of this compound on cancer cells, bacteria, and fungi. The use of this compound as a building block for the synthesis of new materials and as a ligand in metal-organic frameworks also warrants further investigation. Finally, the in vivo efficacy and safety of this compound need to be studied further to determine its potential as a therapeutic agent.
Synthesis Methods
5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile can be synthesized using different methods. One of the most common methods is the reaction between 2-methylbenzylamine and 2,3-butanedione in the presence of ammonium acetate. The reaction proceeds through a condensation reaction to form this compound as a yellow solid. Other methods include the reaction between 2-methylbenzylamine and 2,3-butanedione in the presence of triethylamine and the reaction between 2-methylbenzylamine and 2,3-butanedione in the presence of acetic acid.
Scientific Research Applications
5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been studied for its potential as an antibacterial and antifungal agent. In materials science, this compound has been investigated for its potential as a building block for the synthesis of new materials. This compound has also been used as a ligand in metal-organic frameworks. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
5,6-dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-6-4-5-7-13(10)9-18-15(19)14(8-16)11(2)12(3)17-18/h4-7H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLUYYJNEQCOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=C(C(=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)

![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)
![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)



![2-[(2,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7628715.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)



